Ethyl 4-chlorocinnamate
Description
Contextualization within Cinnamic Acid Derivatives Research
Cinnamic acid and its derivatives represent a significant class of organic compounds widely distributed in the plant kingdom and extensively studied in chemical and pharmacological research. thepharmajournal.comjocpr.com These compounds, characterized by a phenyl group attached to an acrylic acid moiety, serve as key intermediates in the biosynthesis of numerous other molecules, including flavonoids, lignins, and alkaloids, through the shikimate and phenylpropanoid pathways. jocpr.com The versatility of the cinnamic acid structure allows for various modifications, such as substitutions on the phenyl ring or esterification of the carboxylic acid group, leading to a vast library of derivatives with diverse chemical properties and biological activities. thepharmajournal.comjocpr.com
Ethyl 4-chlorocinnamate is one such derivative, distinguished by the esterification of the carboxyl group with ethanol (B145695) and the substitution of a chlorine atom at the para-position (position 4) of the phenyl ring. guidechem.com Research into cinnamic acid derivatives often involves synthesizing esters like this compound to investigate how these modifications influence their biological efficacy and chemical reactivity. nih.govscilit.com The study of these esters is a core component of broader research aimed at discovering compounds with potential applications in medicine and agriculture. thepharmajournal.comresearchgate.net
Scope and Significance of Academic Inquiry on this compound
Academic inquiry into this compound is multifaceted, focusing on its synthesis, chemical reactivity, and biological potential. The compound is a subject of interest in synthetic organic chemistry, where efficient methods for its preparation are explored. Documented synthetic routes include the Wittig reaction, which involves reacting 4-chlorobenzaldehyde (B46862) with a phosphorus ylide like (carboethoxymethylene)triphenylphosphorane, and one-pot condensation reactions. prepchem.comasianpubs.orgchegg.com
A significant area of research focuses on the utility of this compound as a chemical intermediate for the synthesis of more complex molecules. guidechem.comchembk.com Notably, it serves as a key precursor in a synthetic approach to Baclofen, a gamma-aminobutyric acid (GABA) receptor agonist used as a muscle relaxant. researchgate.net This pathway typically involves a Michael addition of nitromethane (B149229) to this compound. researchgate.net
Furthermore, the compound itself has been evaluated for its intrinsic biological activities. Research has demonstrated its potential as a larvicidal agent against mosquitoes like Aedes aegypti, the vector for dengue and Zika viruses. researchgate.netlookchem.com Studies have also investigated its antimicrobial properties, particularly its antifungal activity against various Candida species. nih.gov This research is often part of broader structure-activity relationship (SAR) studies that compare this compound with other cinnamic acid esters to understand how different substituents affect their biological potency. nih.govscilit.com
Chemical and Physical Properties
The following table summarizes key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate | aksci.comsigmaaldrich.com |
| CAS Number | 24393-52-0 | lookchem.com |
| Molecular Formula | C₁₁H₁₁ClO₂ | aksci.comalfa-chemistry.com |
| Molecular Weight | 210.66 g/mol | aksci.comalfa-chemistry.com |
| Appearance | Pale-yellow to Yellow-brown Liquid / Off-white to slight yellow solid | sigmaaldrich.comguidechem.com |
| Melting Point | 49-51 °C | lookchem.com |
| Boiling Point | 307.9 °C at 760 mmHg | lookchem.com |
| Density | 1.178 g/cm³ | lookchem.com |
| Flash Point | 151.9 °C | lookchem.com |
Detailed Research Findings
Research on this compound has yielded specific findings regarding its synthesis and biological activity.
Synthesis Methods
Several methods for the synthesis of this compound have been reported in the literature, highlighting its importance in chemical research.
Wittig Reaction : A common laboratory-scale synthesis involves the Wittig reaction. In one procedure, 4-chlorobenzaldehyde is refluxed with (carboethoxymethylene)triphenylphosphorane in toluene. prepchem.com The phosphonium (B103445) ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of the alkene structure of the cinnamate (B1238496). chegg.com
Sodium Hydride Promoted Condensation : An alternative one-pot synthesis has been developed using sodium hydride as a catalyst for the condensation of ethyl acetate (B1210297) with 4-chlorobenzaldehyde. asianpubs.org This method is presented as an efficient alternative to other procedures, providing good yields. asianpubs.org
Knoevenagel Condensation : The Knoevenagel condensation is another established method for forming the carbon-carbon double bond in cinnamic acid derivatives, typically reacting an aldehyde with a compound containing an active methylene (B1212753) group, like diethyl malonate, in the presence of a base. thepharmajournal.comgoogle.com
Biological Activity Research
The biological properties of this compound have been a key focus of investigation.
Insecticidal and Larvicidal Activity : In studies evaluating cinnamic acid derivatives against the mosquito Aedes aegypti, n-substituted ethyl cinnamates demonstrated more pronounced activity than their corresponding acids. lookchem.com Specifically, this compound (referred to as p-chlorocinnamate in the study) exhibited a median lethal concentration (LC₅₀) value of 8.3 μg/mL against 4th instar larvae. researchgate.netlookchem.com Molecular docking studies proposed that this larvicidal action may be associated with the inhibition of the acetylcholinesterase (AChE) enzyme. lookchem.com
Antifungal Activity : The compound has been tested for its efficacy against various fungal strains. In a study assessing its activity against Candida albicans, this compound showed a minimum inhibitory concentration (MIC) of 4.75 μmol/mL. nih.gov This represented a slight increase in activity compared to its methyl ester counterpart, mthis compound. nih.gov The research suggests that for simple alkyl esters of 4-chlorocinnamic acid, the ethyl group provides favorable activity, while further increasing the alkyl chain length can lead to a loss of potency. nih.gov Molecular docking analyses in this study suggested a good affinity for the active site of the fungal enzyme 14α-demethylase, a common target for antifungal agents. nih.gov
The following table summarizes specific bioactivity data for this compound from research literature.
| Research Area | Organism | Metric | Result | Source(s) |
| Larvicidal Activity | Aedes aegypti (larvae) | LC₅₀ | 8.3 μg/mL | researchgate.netlookchem.com |
| Antifungal Activity | Candida albicans | MIC | 4.75 μmol/mL | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFMMSRIDAQIB-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032094 | |
| Record name | Ethyl 4-chlorocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-52-0, 6048-06-2 | |
| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-chlorocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (E)-3-(4-Chlorophenyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Ethyl 4 Chlorocinnamate and Its Analogues
Established Reaction Pathways for Cinnamate (B1238496) Ester Synthesis
The synthesis of cinnamate esters, including ethyl 4-chlorocinnamate, can be achieved through several well-established chemical reactions. These methods offer different advantages concerning yield, reaction conditions, and substrate scope.
Wittig Reaction-based Synthesis of this compound
The Wittig reaction is a versatile method for creating alkenes, making it a suitable pathway for synthesizing this compound. This reaction involves the interaction of an aldehyde or ketone with a phosphonium (B103445) ylide. In the case of this compound synthesis, 4-chlorobenzaldehyde (B46862) is reacted with (carbethoxymethylene)triphenylphosphorane. prepchem.comwebassign.net
The reaction is typically carried out by refluxing the reactants in a solvent like toluene. prepchem.com Following the reaction, the mixture is concentrated, and the product is isolated and purified, often through distillation. prepchem.com A notable aspect of this method is the formation of triphenylphosphine (B44618) oxide as a byproduct. webassign.net While traditionally conducted in organic solvents, solvent-free versions of the Wittig reaction have also been developed. webassign.net The phosphonium ylide attacks the carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate which then rearranges to form the desired alkene and triphenylphosphine oxide. chegg.com
Table 1: Wittig Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Ref |
|---|
Fischer Esterification Protocols for Cinnamic Acid Derivatives
Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. For cinnamic acid derivatives, this involves reacting the corresponding cinnamic acid with an alcohol. For instance, mthis compound is synthesized by reacting 4-chlorocinnamic acid with methanol (B129727) using a strong acid catalyst like sulfuric acid, typically under reflux conditions, with yields reported to exceed 97%. vulcanchem.com This method is also applicable for producing a variety of other 4-chlorocinnamic acid esters. researchgate.netdntb.gov.uanih.gov
Table 2: Fischer Esterification of 4-Chlorocinnamic Acid
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|---|
| 4-Chlorocinnamic acid | Methanol | Sulfuric Acid | Reflux | Mthis compound | >97% | vulcanchem.com |
Alkyl and Aryl Halide Esterification Approaches
Esterification of cinnamic acids can also be accomplished by reacting the carboxylate salt with an alkyl or aryl halide. This nucleophilic substitution reaction provides an alternative to acid-catalyzed esterification. This method has been employed for the synthesis of various esters of 4-chlorocinnamic acid. researchgate.netdntb.gov.uanih.gov More recent developments have explored the use of imidazolium-based dicationic ionic liquids as catalysts for the esterification of carboxylic acids with alkyl halides, achieving high yields in short reaction times under solvent-free conditions. rsc.org Another approach involves the conversion of the carboxylic acid to an acid chloride, which then readily reacts with an alcohol to form the ester in an irreversible reaction. libretexts.org
Table 3: Esterification using Alkyl Halides
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref |
|---|---|---|---|---|
| 4-Chlorocinnamic acid | Alkyl/Aryl halides | Base | Corresponding esters | researchgate.netnih.gov |
| Carboxylic acids | Alkyl halides | Dicationic ionic liquids, room temp. | Corresponding esters | rsc.org |
Mitsunobu and Steglich Reaction Applications in Cinnamate Synthesis
The Mitsunobu and Steglich reactions are valuable for ester synthesis under mild conditions, particularly when dealing with sensitive substrates.
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters using a carboxylic acid, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govacs.org This reaction proceeds with inversion of stereochemistry at the alcohol center. researchgate.net It has been successfully used to synthesize various cinnamate esters, including those with complex alcohol components. nih.govbeilstein-journals.orgmdpi.com
The Steglich esterification is a modification of the esterification process that uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). scielo.brcmu.ac.th This method is effective for the synthesis of esters from a wide range of carboxylic acids and alcohols, including sterically hindered ones. nih.govresearchgate.net Greener protocols for the Steglich esterification have been developed using acetonitrile (B52724) as a solvent, which allows for high yields and avoids the need for purification by column chromatography. nih.govresearchgate.netjove.com
Table 4: Mitsunobu and Steglich Esterification for Cinnamates
| Reaction | Key Reagents | Substrates | Conditions | Ref |
|---|---|---|---|---|
| Mitsunobu | Triphenylphosphine, DEAD/DIAD | Cinnamic acid, Alcohol | Mild, anhydrous | nih.govacs.org |
Novel Catalytic Olefination Strategies for α-Chlorocinnamates
Recent research has focused on developing new catalytic methods for the synthesis of α-chlorocinnamates. One such strategy involves the catalytic olefination of carbonyl compounds with ethyl trichloroacetate. researchgate.netthieme-connect.comthieme-connect.com This transformation is efficient and can produce the target alkenes in moderate to good yields. A key feature of this reaction with aromatic aldehydes is its stereoselectivity, preferentially forming Z-isomers. researchgate.netthieme-connect.com Transition metal-catalyzed C-H olefination has also emerged as a powerful tool for creating C-C bonds, offering an atom-economical approach. nih.gov
Table 5: Catalytic Olefination for α-Chlorocinnamates
| Reactant 1 | Reactant 2 | Catalyst System | Key Feature | Product | Ref |
|---|
Derivatization and Structural Modification of the this compound Core
The this compound molecule can be structurally modified to create a library of related compounds with potentially different properties. These derivatizations can occur at various points on the molecule.
One common modification is the ester exchange or synthesis of different esters from 4-chlorocinnamic acid. A variety of esters have been synthesized using methods like Fischer esterification, reaction with alkyl halides, and Mitsunobu or Steglich reactions, leading to compounds with diverse alkyl and aryl groups attached to the carboxylate oxygen. nih.gov For example, methoxythis compound and perillyl 4-chlorocinnamate have been prepared and studied. vulcanchem.comnih.gov
Another point of modification is the aromatic ring . While the provided information primarily focuses on the 4-chloro substitution, in principle, other substituents could be introduced on the phenyl ring to study structure-activity relationships.
Finally, the alkene double bond can be a site for chemical transformation. For example, the cinnamate can be hydrogenated to reduce the double bond. prepchem.com
Table 6: Examples of this compound Derivatives
| Parent Compound | Modification | Resulting Derivative | Synthetic Method | Ref |
|---|---|---|---|---|
| 4-Chlorocinnamic acid | Esterification with methoxyethanol | Methoxythis compound | Not specified | nih.gov |
| 4-Chlorocinnamic acid | Esterification with perillyl alcohol | Perillyl 4-chlorocinnamate | Not specified | nih.gov |
| This compound | Hydrogenation | Ethyl 3-(4-chlorophenyl)propanoate | 5% Pd on C, H₂ | prepchem.com |
Synthesis of Substituted Ethyl Cinnamates for Pharmacological Evaluation
The synthesis of substituted ethyl cinnamates is fundamental for evaluating how different chemical groups on the cinnamate scaffold influence biological activity. jst.go.jpresearchgate.net Researchers employ various synthetic strategies to create derivatives for pharmacological testing, including antimicrobial, acaricidal, and enzyme inhibitory assays. jst.go.jpnih.govunimi.it
Several established methods are utilized for the synthesis of these compounds. Fischer esterification, a reaction between the corresponding cinnamic acid and an alcohol in the presence of an acid catalyst like sulfuric acid, is a common approach. nih.govnih.gov For instance, this compound can be synthesized by refluxing 4-chlorocinnamic acid with ethanol (B145695) and concentrated sulfuric acid. nih.gov
More advanced and widely used methods involve olefination reactions, which construct the characteristic carbon-carbon double bond of the cinnamoyl moiety. The Wittig reaction, which involves reacting a substituted benzaldehyde (B42025) with a phosphorus ylide like (carboethoxymethylene)triphenylphosphorane, is a key method. jst.go.jpprepchem.com A specific synthesis for this compound involves refluxing 4-chlorobenzaldehyde with (carboethoxymethylene)triphenylphosphorane in toluene. prepchem.com
A related and often more efficient method is the Horner-Wadsworth-Emmons (HWE) reaction. jst.go.jpnih.gov This approach has been adapted for green synthesis protocols, utilizing microwave irradiation to reduce reaction times and improve yields. nih.gov For example, a series of substituted ethyl cinnamates have been prepared via the HWE reaction between various aryl aldehydes and triethyl phosphonoacetate, using potassium carbonate as a base in ethanol under microwave conditions, achieving yields of 73% to 96%. nih.gov
The synthesis of more complex analogues for specific pharmacological targets often requires multi-step procedures. In one such example, a series of indole-based ethyl cinnamate derivatives were designed as potential inhibitors of the SARS-CoV-2 main protease (Mpro) and human cathepsins. unimi.it The synthesis began with the coupling of ethyl p-aminocinnamate with Boc-protected amino acids (Boc-Phe-OH or Boc-Tle-OH) using coupling agents, followed by deprotection and subsequent reaction with various carboxylic acids to yield the final, complex derivatives. unimi.it
The pharmacological evaluation of these synthesized compounds reveals important structure-activity relationships. For instance, in a study of ethyl cinnamate derivatives as acaricides against Psoroptes cuniculi, substitutions on the benzene (B151609) ring were found to significantly influence activity. jst.go.jp The introduction of a nitro group at the ortho or meta position enhanced acaricidal effects, while chloro, hydroxy, or methoxy (B1213986) groups tended to reduce activity. jst.go.jp Similarly, evaluation of 4-chlorocinnamic acid esters against Candida species showed that the ethyl ester had notable activity, but increasing the alkyl chain length to three or four carbons resulted in a loss of activity. nih.gov
Table 1: Synthesis and Pharmacological Evaluation of Ethyl Cinnamate Analogues
| Compound/Derivative | Synthetic Method | Pharmacological Evaluation | Key Finding | Source(s) |
|---|---|---|---|---|
| This compound | Wittig Reaction | Acaricidal Activity | Less active than nitro-substituted analogues. | jst.go.jpprepchem.com |
| This compound | Fischer Esterification | Antifungal (Candida) | Exhibited activity (MIC = 4.75 μmol/mL). | nih.gov |
| Ethyl (E)-3-(4-morpholinophenyl)acrylate | HWE (Microwave) | Cytotoxicity & Bioimaging | Compound exhibited blue fluorescence. | nih.gov |
| (E)-Ethyl 4-(N-(5-chloro-1H-indole-2-carbonyl)-L-phenylalaninamido)cinnamate | Multi-step Amide Coupling | SARS-CoV-2 Mpro Inhibition | Showed low inhibitory activity against Mpro. | unimi.it |
| Ethyl m-nitrocinnamate | Wittig Reaction | Acaricidal Activity | Highly active (LC₅₀ = 29.8 µg/mL), exceeding the reference drug. | jst.go.jp |
Transformations Involving the Cinnamoyl Moiety
Beyond the initial synthesis, the cinnamoyl moiety of this compound and its analogues can undergo various chemical transformations to produce new derivatives with potentially different properties. These modifications typically target the alkene double bond or the ester functional group. umpr.ac.idresearchgate.net
Reactions of the Alkene Double Bond
The carbon-carbon double bond is a key site for chemical modification.
Reduction: Catalytic hydrogenation is a common transformation used to saturate the double bond, converting a cinnamate ester into a 3-phenylpropanoate ester. jst.go.jpprepchem.com For example, this compound can be hydrogenated using a 5% Palladium on Carbon (Pd/C) catalyst to yield ethyl 4-chlorophenylpropionate. prepchem.com This transformation can be critical, as studies have shown that dihydro-cinnamate derivatives may exhibit promising biological activities. researchgate.net
Hydroformylation: The double bond of cinnamates can undergo regioselective hydroformylation. In a study on mthis compound, hydroformylation using a rhodium catalyst under high pressure of carbon monoxide and hydrogen (syngas) predominantly yielded the β-aldehyde, methyl 3-(4-chlorophenyl)-4-oxobutanoate. researchgate.net This product is a valuable precursor for pharmaceuticals. researchgate.net
Michael Addition: The α,β-unsaturated ester system of this compound makes it a suitable substrate for Michael addition reactions. This reaction is a key step in a synthetic route to Baclofen, a muscle relaxant, where nitromethane (B149229) is added across the double bond of this compound. researchgate.net
Photochemical Transformations: The cinnamoyl group is photo-reactive. Upon exposure to UV irradiation, the trans double bond can undergo isomerization to the cis form. tandfonline.com On prolonged irradiation, a [2+2] photocycloaddition reaction can occur between the double bonds of two cinnamate molecules, leading to the formation of a cyclobutane (B1203170) ring (a truxillate or truxinate derivative), which can be used to create cross-linked polymers. tandfonline.comresearchgate.net
Reactions of the Carboxyl Group
The ester group can also be modified, though this often involves starting from the corresponding cinnamic acid. The acid is typically converted to a more reactive intermediate, such as cinnamoyl chloride, by reacting it with thionyl chloride. umpr.ac.idnih.gov This cinnamoyl chloride can then be readily converted into a wide range of amides by reacting it with various amines, a process known as N-atom acylation. umpr.ac.id This strategy allows for the structural modification of the carboxylic acid portion of the cinnamoyl scaffold, leading to new classes of derivatives for pharmacological study. umpr.ac.idnih.gov
Table 2: Selected Transformations of the Cinnamoyl Moiety
| Starting Material | Transformation | Reagents/Conditions | Product | Source(s) |
|---|---|---|---|---|
| This compound | Reduction (Hydrogenation) | H₂, 5% Pd/C, EtOAc | Ethyl 4-chlorophenylpropionate | prepchem.com |
| Mthis compound | Hydroformylation | [Rh(acac)(CO)₂], CO/H₂ (100 bar), Toluene, 80°C | Methyl 3-(4-chlorophenyl)-4-oxobutanoate | researchgate.net |
| This compound | Michael Addition | Nitromethane | Precursor for Baclofen synthesis | researchgate.net |
| Cinnamoyl Moiety (in polymers) | Photoisomerization / Photocycloaddition | UV Irradiation | cis-isomer / Cyclobutane dimer | tandfonline.com |
| Cinnamic Acid | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Cinnamoyl Chloride | umpr.ac.idnih.gov |
Investigation of Biological Activities and Pharmacological Potentials
Antimicrobial Efficacy of Ethyl 4-chlorocinnamate and its Derivatives
Esters derived from cinnamic acid are recognized for possessing a broad range of pharmacological properties, including antimicrobial activity. nih.govnih.gov Within this class, this compound and its structural analogs have been evaluated against various pathogenic fungi and bacteria to determine their efficacy and potential as antimicrobial agents. nih.govnih.gov
Research has demonstrated that esters of 4-chlorocinnamic acid, including the ethyl ester, are bioactive against several species of the genus Candida. nih.gov These fungi, such as Candida albicans, are common opportunistic pathogens capable of causing significant infections in humans. researchgate.netfigshare.com Other species like Candida glabrata and Candida krusei are noted for their resistance to certain azole antifungals. nih.gov
In a study evaluating a series of 4-chlorocinnamic acid esters, this compound (compound 2 in the study) showed bioactivity against Candida albicans ATCC 90028 with a Minimum Inhibitory Concentration (MIC) of 4.75 µmol/mL. nih.gov This represented a slight increase in antifungal activity compared to its simpler counterpart, mthis compound (MIC = 5.09 µmol/mL). nih.gov However, other derivatives, such as methoxythis compound and perillyl 4-chlorocinnamate, proved to be significantly more potent, with MIC values of 0.13 and 0.024 μmol/mL, respectively. nih.govnih.gov This highlights that the antifungal profile is dependent on the structure of the ester substituent. nih.govnih.gov All tested esters of 4-chlorocinnamic acid showed some level of bioactivity against C. albicans, C. glabrata, C. krusei, and C. guilliermondii. vulcanchem.com
Table 1: Antifungal Activity of 4-Chlorocinnamate Esters against Candida albicans
This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and related ester derivatives against the pathogenic fungus Candida albicans.
| Compound | MIC (µmol/mL) against Candida albicans | Reference |
|---|---|---|
| Mthis compound | 5.09 | nih.gov |
| This compound | 4.75 | nih.gov |
| Methoxythis compound | 0.13 | nih.gov |
| Perillyl 4-chlorocinnamate | 0.024 | nih.gov |
The antibacterial potential of this compound has also been assessed. In studies testing a collection of 4-chlorocinnamic acid esters against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, the results were varied. nih.govresearchgate.net While the structurally simplest ester, mthis compound, demonstrated activity against S. aureus at the highest tested concentration (MIC = 5.09 µmol/mL), the ethyl ester and other derivatives with longer alkyl chains (esters 2 through 12 in the study) did not show any inhibitory action against the tested strains. researchgate.net This suggests that even a slight increase in the lipophilicity from a methyl to an ethyl group resulted in a loss of antibacterial activity against S. aureus. researchgate.net The compound was also noted to be less effective against Pseudomonas aeruginosa. vulcanchem.com
Table 2: Antibacterial Activity of 4-Chlorocinnamate Esters
This table shows the antibacterial activity of selected 4-chlorocinnamate esters against the Gram-positive bacterium Staphylococcus aureus.
| Compound | Organism | MIC (µmol/mL) | Reference |
|---|---|---|---|
| Mthis compound | Staphylococcus aureus | 5.09 | researchgate.net |
| This compound | Staphylococcus aureus | Inactive | researchgate.net |
The primary mechanism for the antifungal action of 4-chlorocinnamate esters is believed to be the inhibition of the enzyme sterol 14α-demethylase (also known as CYP51 or Erg11). nih.govnih.gov This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), a vital sterol for maintaining the integrity and fluidity of fungal cell membranes. mdpi.comwikipedia.orgwikidoc.org By inhibiting 14α-demethylase, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, which inhibits growth. mdpi.commdpi.com
Molecular docking studies have supported this hypothesis, suggesting that 4-chlorocinnamate esters have a good affinity for the active site of the 14α-demethylase enzyme. nih.govnih.gov This proposed mechanism is similar to that of azole antifungal drugs, which also target this specific enzyme. wikipedia.orgwikidoc.org
Acaricidal Activity against Parasitic Mites (e.g., Psoroptes cuniculi)
Derivatives of ethyl cinnamate (B1238496) have shown significant promise as acaricides against parasitic mites like Psoroptes cuniculi, which is responsible for mange in animals. jst.go.jp In a study investigating a series of ethyl cinnamate derivatives, almost all tested compounds demonstrated some level of acaricidal activity. jst.go.jp The effectiveness was found to be highly dependent on the substituents on the benzene (B151609) ring. jst.go.jp For instance, the presence of an ortho-nitro (o-NO₂) or meta-nitro (m-NO₂) group on the benzene ring led to a significant enhancement of acaricidal activity against P. cuniculi. jst.go.jp
Five of the synthesized ethyl cinnamate derivatives in the study showed median lethal concentration (LC₅₀) values ranging from 29.8 to 119.0 µg/mL, which were notably more potent than the standard drug, ivermectin (LC₅₀ = 247.4 µg/mL). jst.go.jp This indicates that cinnamic acid derivatives, including chlorinated forms like this compound, represent a class of compounds with strong potential for development as new acaricidal agents. jst.go.jpresearchgate.net
Exploration of Other Bioactivities (e.g., Enzyme Inhibition)
Beyond antimicrobial and acaricidal effects, cinnamic acid derivatives are known to be versatile compounds that can interact with various molecular targets, including enzymes. researchgate.net While specific studies on this compound's inhibition of other enzymes are limited, the broader class of cinnamic acid derivatives has been shown to inhibit enzymes such as tyrosinase. researchgate.net This suggests a potential for these compounds to be explored for a wider range of pharmacological applications based on enzyme inhibition.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituents on Aromatic Ring and Cinnamoyl Moiety on Bioactivity
The nature and position of substituents on the phenyl ring and modifications to the cinnamoyl group significantly modulate the biological profile of ethyl 4-chlorocinnamate. The presence of a halogen, specifically a chloro group at the para-position (position 4) of the benzene (B151609) ring, is a key feature. However, altering this substitution pattern or changing the ester portion of the molecule can lead to substantial changes in activity.
In studies evaluating acaricidal activity against Psoroptes cuniculi, the introduction of a chloro group was found to reduce the activity compared to the unsubstituted ethyl cinnamate (B1238496). jst.go.jp Conversely, adding electron-withdrawing groups like a nitro (NO₂) group at the ortho- or meta-positions significantly enhanced acaricidal effects, whereas a para-nitro group resulted in lower activity. jst.go.jp The introduction of electron-donating groups such as hydroxyl (OH), methoxy (B1213986) (OCH₃), or acetoxy (OAc) at any position on the benzene ring led to a reduction in acaricidal activity. jst.go.jp
For antifungal applications, the substitution pattern also plays a critical role. In a study against various plant pathogenic fungi, it was observed that for electron-withdrawing groups like halogens, a para-substituted isomer, such as this compound, generally exhibits the highest activity. plos.org Research on esters of 4-chlorocinnamic acid against several Candida species revealed that all tested esters showed some level of bioactivity. nih.gov The simplest ester in the series, mthis compound, was active, and substitution with an ethyl group to form this compound led to a slight increase in antifungal activity against Candida albicans. nih.gov More complex ester groups, such as methoxyethyl or the terpenic perillyl group, were found to be even more potent, highlighting the importance of the ester moiety in determining the antifungal profile. nih.gov Specifically, methoxythis compound and perillyl 4-chlorocinnamate were the most potent compounds tested. nih.govnih.gov
Modification of the ester group from a methyl to an ethyl, and further to a butyl group, has been shown to potentiate the pharmacological response against fungal strains, which is often attributed to an increase in lipophilicity. mdpi.com For instance, butyl cinnamate showed more potent antifungal action than ethyl cinnamate. mdpi.com This suggests that the alkyl chain length in the ester part of the cinnamoyl moiety is a key determinant of bioactivity. plos.orgmdpi.com
Table 1: Effect of Phenyl Ring Substituents on Acaricidal Activity of Ethyl Cinnamate Derivatives
| Compound/Substituent | LC₅₀ (µg/mL) | Relative Activity vs. Ivermectin |
|---|---|---|
| Ethyl cinnamate (unsubstituted) | 89.3 | 2.8x |
| Ethyl 2-nitro-cinnamate | 39.2 | 6.3x |
| Ethyl 3-nitro-cinnamate | 29.8 | 8.3x |
| Ethyl 4-nitro-cinnamate | Lower than unsubstituted | N/A |
| Ethyl cinnamates (hydroxyl, methoxy, or acetoxy substituted) | Reduced activity | N/A |
| Ethyl cinnamates (chloro substituted) | Reduced activity | N/A |
| Ivermectin (Control) | 247.4 | 1.0x |
Data sourced from a study on acaricidal activity against Psoroptes cuniculi. jst.go.jp
Table 2: Antifungal Activity of 4-Chlorocinnamic Acid Esters
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Mthis compound | S. aureus | >5.09 µmol/mL |
| Mthis compound | C. albicans | 5.09 µmol/mL |
| This compound | C. albicans | Slightly more active than methyl ester |
| Methoxythis compound | Fungal strains | 0.13 µmol/mL |
| Perillyl 4-chlorocinnamate | Fungal strains | 0.024 µmol/mL |
Data from a study on the antimicrobial properties of 4-chlorocinnamic acid derivatives. nih.gov
Stereochemical Influence on Biological Response (e.g., E/Z Isomerism)
Stereochemistry, particularly the geometry around the carbon-carbon double bond in the cinnamoyl backbone, is a crucial factor influencing biological activity. Cinnamic acid and its esters, including this compound, can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). michberk.com In the (E)-isomer, the phenyl ring and the ester group are on opposite sides of the double bond, resulting in a more linear and stable conformation. In the (Z)-isomer, these groups are on the same side, leading to a bent structure. michberk.com
Research consistently demonstrates that the (E)-configuration of cinnamic acid esters is generally more biologically active than the corresponding (Z)-configuration. jst.go.jp For example, in studies on acaricides, (E)-cinnamates were found to be more effective than their (Z)-isomers. jst.go.jp This suggests that the specific spatial arrangement of the aromatic ring and the carbonyl group is critical for effective interaction with the biological target. The synthesis of ethyl 4-cyanocinnamate, a related compound, often results in a mixture of isomers, with the (E)-isomer being predominant (e.g., an E/Z ratio of 90:10).
Furthermore, the presence of the carbon-carbon double bond itself is significant for certain biological activities, though not universally essential. For some activities, such as leishmanicidal and cytotoxic effects, the double bond is considered crucial. jst.go.jp However, in the context of acaricidal activity, the saturated analog of ethyl cinnamate (its dihydro derivative, lacking the double bond) was found to be more active. jst.go.jp This indicates that while the rigidity and planarity conferred by the double bond are important for some target interactions, for others, the increased conformational flexibility of the saturated backbone may be advantageous.
Lipophilicity and its Correlation with Pharmacological Effects
Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a key physicochemical property that governs the pharmacological effects of many drugs, including this compound. It significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross biological membranes, such as the cell membranes of microbes. mdpi.com
For cinnamate derivatives, lipophilicity is strongly correlated with their antifungal activity. mdpi.com An increase in lipophilicity can enhance the penetration of the compound through the lipid-rich fungal cell membrane, allowing it to reach its intracellular target. mdpi.com This principle is clearly demonstrated in studies where the alkyl chain of the ester group is varied. For instance, increasing the carbon chain length from a methyl ester to an ethyl ester, and then to a butyl ester, resulted in increased antifungal action. mdpi.com Ethyl cinnamate (compound 3 in the study) showed a potent pharmacological response, which was attributed to its increased lipophilicity compared to the methyl ester, allowing for greater penetration into biological membranes. mdpi.com Butyl cinnamate (compound 6) demonstrated even stronger antifungal action. mdpi.com
However, the relationship is not always linear; an excessively long alkyl chain can sometimes lead to a decrease in activity, possibly due to poor solubility in the aqueous biological medium or steric hindrance at the target site. mdpi.com The presence of the cinnamate moiety and an ester bond in compounds like this compound contributes to their increased lipophilicity, which is believed to be a factor in their ability to permeate cell membranes and exert their effects. researchgate.net One study noted that this compound has a high lipophilicity, which is linked to its antifungal activity.
Computational Approaches in SAR Elucidation (e.g., Molecular Docking)
Computational methods, especially molecular docking, have become indispensable tools for understanding the structure-activity relationships of bioactive compounds at a molecular level. genominfo.org These techniques simulate the interaction between a small molecule (a ligand, such as this compound) and the binding site of a macromolecular target (like an enzyme or receptor), predicting the preferred binding orientation and affinity. scienceopen.com
Molecular docking studies have been employed to elucidate the mechanism of action for 4-chlorocinnamate derivatives. In research on their antifungal properties, molecular docking simulations suggested that these esters are likely inhibitors of the enzyme 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govnih.gov The docking data indicated that the compounds fit well within the active site of the enzyme, suggesting a plausible mechanism for their antifungal effects. nih.gov
Similarly, in the context of larvicidal activity against the mosquito vector Aedes aegypti, molecular docking suggested that the action of cinnamic acid derivatives is associated with the inhibition of the acetylcholinesterase (AChE) enzyme. lookchem.com Computational screening has also been used to identify potential biological targets for cinnamic acid derivatives in cancer cells, with matrix metallopeptidase 9 (MMP-9) being one of the identified targets. genominfo.orgscienceopen.com Docking studies of various cinnamic acid derivatives into the MMP-9 active site have helped to rationalize their potential as anticancer agents. genominfo.orggrafiati.com These computational insights are valuable for guiding the rational design of new, more potent inhibitors based on the cinnamate scaffold. genominfo.org
Advanced Characterization Techniques and Spectroscopic Analysis in Research Contexts
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including novel derivatives of Ethyl 4-chlorocinnamate. nih.govipb.pt Through the analysis of ¹H and ¹³C NMR spectra, researchers can deduce the precise arrangement of atoms within a molecule. libretexts.orgethernet.edu.et
In the study of this compound and its analogues, NMR data provides characteristic signals that confirm their molecular structure. For instance, the ¹H NMR spectrum of (E)-Ethyl 4-chlorocinnamate typically shows distinct signals for the ethyl group protons and the vinylic protons of the cinnamate (B1238496) backbone. rsc.orgchegg.comrsc.org The aromatic protons on the chlorophenyl ring also present a specific splitting pattern. nih.govchegg.com
Research on the synthesis of various ester derivatives of 4-chlorocinnamic acid has extensively utilized ¹H and ¹³C NMR to confirm the successful formation of the target compounds. nih.gov For example, in the synthesis of a series of ester derivatives, the presence of olefinic hydrogens was confirmed by two doublets in the ¹H NMR spectra, with a coupling constant indicative of a trans configuration. nih.gov Similarly, the ¹³C NMR spectra for these derivatives showed common signals for the aromatic ring and the side chain, with specific shifts corresponding to the carbonyl carbon and other carbons in the molecule. nih.gov
The power of NMR extends to the characterization of more complex derivatives. For instance, in the synthesis of ethyl cinnamate derivatives with potential acaricidal activity, ¹H and ¹³C NMR analyses were crucial for identifying the structures of 25 different target compounds. jst.go.jp Furthermore, two-dimensional NMR techniques, such as NOESY, can be employed to establish the stereochemistry, for example, the E-configuration across a double bond. ipb.pt
A summary of typical ¹H NMR spectral data for this compound is presented below:
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Ethyl-CH₃ | 1.37 | t | 7.2 |
| Ethyl-CH₂ | 4.29 | q | 7.2 |
| Vinylic-H (α to C=O) | 6.43 | d | 16.1 |
| Aromatic-H (ortho to Cl) | 7.38 | d | 8.8 |
| Aromatic-H (meta to Cl) | 7.48 | d | 8.7 |
| Vinylic-H (β to C=O) | 7.67 | d | 16.1 |
Table 1: Representative ¹H NMR data for (E)-Ethyl 4-chlorocinnamate. Data compiled from various sources. rsc.org
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information by analyzing its fragmentation patterns. jst.go.jpjst.go.jp In the context of research involving this compound, MS is frequently employed for reaction monitoring and to confirm the identity of synthesized products. nih.gov
During the synthesis of derivatives of 4-chlorocinnamic acid, reactions are often monitored using techniques like thin-layer chromatography (TLC). nih.gov Upon completion, mass spectrometry provides definitive confirmation of the product's molecular weight. For example, unpublished compounds in one study were analyzed using High-Resolution Mass Spectrometry (HRMS) to obtain precise mass measurements. nih.gov
In another study focused on the synthesis of ethyl cinnamate derivatives, electrospray ionization (ESI)-MS was used to identify the target compounds. jst.go.jp The ESI-MS spectra of the synthesized molecules, including (E)-Ethyl 4-chlorocinnamate, showed their corresponding molecular ion peaks or quasi-molecular ion peaks, such as [M+H]⁺, which confirms their molecular mass. jst.go.jpjst.go.jp For instance, the positive ESI-MS spectrum for one derivative showed a peak at m/z 299 [M+H]⁺. jst.go.jp Similarly, the EI-MS spectrum of (E)-Ethyl 4-chlorocinnamate shows a molecular ion peak at m/z = 212. rsc.org
The use of Gas Chromatography-Mass Spectrometry (GC-MS) is also common for analyzing the products of reactions involving cinnamates. rsc.org This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a reaction mixture. rsc.org
A summary of mass spectrometry data for this compound is provided below:
| Ionization Method | m/z (Mass-to-charge ratio) | Assignment |
| EI-MS | 212 | [M]⁺ |
| ESI-MS | 211.05 | [M+H]⁺ |
Table 2: Mass spectrometry data for this compound.
X-ray Diffraction for Crystal Structure Analysis and Absolute Configuration Determination
In the study of this compound derivatives, X-ray crystallography has been instrumental in unambiguously establishing the molecular structure and stereochemistry of novel compounds. researchgate.net For example, in the synthesis of all four isomers of 3-(4-chlorophenyl)glutamic acid, which involved a reaction with a 4-chlorocinnamate, the absolute configurations of two of the isomers were confirmed by X-ray crystallography. acs.org
The synthesis of a novel pyran derivative, which involved a reaction with ethyl α-cyano-4-chlorocinnamate, resulted in a crystalline product whose molecular structure was definitively established through single-crystal X-ray measurements. researchgate.net The crystallographic data provided precise information on the unit cell dimensions and space group of the crystal. researchgate.net
The determination of absolute configuration is a critical application of X-ray diffraction, particularly for chiral molecules. nih.govnih.govsci-hub.se This is often achieved through the Bijvoet method or by using a chiral internal reference. nih.gov The insights gained from X-ray crystal structure analysis are crucial for understanding the structure-activity relationships of biologically active molecules. researchgate.net
An example of crystallographic data obtained for a derivative of this compound is shown below:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.7171 (4) |
| b (Å) | 10.9509 (5) |
| c (Å) | 19.5853 (9) |
| α (°) | 78.249 (2) |
| β (°) | 89.000 (2) |
| γ (°) | 70.054 (2) |
| Volume (ų) | 1717.88 (14) |
| Z | 4 |
Table 3: Crystallographic data for 3-Amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate, a product derived from a reaction involving an this compound derivative. researchgate.net
Computational Chemistry and Theoretical Investigations of Ethyl 4 Chlorocinnamate
Computational chemistry provides powerful tools to investigate the properties of molecules like Ethyl 4-chlorocinnamate at an atomic level. These theoretical methods allow for the prediction of electronic structure, reactivity, and interactions with biological targets, guiding further experimental research.
Applications of Ethyl 4 Chlorocinnamate in Advanced Materials Science and Polymer Chemistry
Ethyl 4-chlorocinnamate, a derivative of cinnamic acid, serves as a versatile building block in the realm of materials science and polymer chemistry. Its unique chemical structure, featuring a reactive acrylate (B77674) group, a phenyl ring, and a chloro substituent, imparts specific functionalities that are harnessed in the development of advanced materials. The presence of the carbon-carbon double bond allows for polymerization, while the cinnamate (B1238496) moiety is known for its photo-responsive behavior, making it a valuable precursor for a variety of specialized polymers and composites.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Green Chemistry Principles
The pursuit of environmentally benign chemical processes has spurred research into novel synthetic routes for ethyl 4-chlorocinnamate that adhere to the principles of green chemistry. Traditional methods for synthesizing cinnamate (B1238496) derivatives, such as the Perkin and Knoevenagel condensations, often involve harsh reaction conditions, toxic catalysts, and the generation of significant waste. google.com For instance, the Perkin reaction requires high temperatures and produces substantial inorganic salt byproducts, while the Knoevenagel process may use toxic solvents like pyridine. google.com
Current research focuses on developing greener alternatives that are more sustainable and cost-effective. One promising approach involves the use of solid acid catalysts or silica (B1680970) gel-mediated reactions, which can proceed under solvent-free conditions. researchgate.netnih.gov For example, silica gel has been successfully used as a medium for Wittig-type olefination reactions to produce ethyl cinnamate derivatives with high yields and selectivity, minimizing the need for organic solvents. nih.gov Another innovative method is a one-pot synthesis using sodium hydride as a catalyst, which offers high efficiency and shorter reaction times. asianpubs.org
Furthermore, a green synthesis process has been developed that utilizes inexpensive and readily available raw materials, features simple operation, and results in high product yields with non-toxic catalysts and mild reaction conditions. google.com These advancements aim to resolve the conflict between cost and pollution in industrial production. google.com The exploration of microwave-assisted synthesis and the use of ionic liquids or bio-based esters as solvents are also areas of interest to reduce reaction times and environmental impact. The table below summarizes some of the greener synthetic approaches being explored.
| Synthetic Approach | Key Features | Advantages |
| Silica Gel-Mediated Synthesis | Utilizes silica gel as a catalyst or support, often under solvent-free conditions. researchgate.netnih.gov | Eco-friendly, simple workup, catalyst can be recycled. researchgate.net |
| One-Pot Synthesis with NaH | Employs sodium hydride as a catalyst for direct conversion. asianpubs.org | High efficiency, shorter reaction times, inexpensive. asianpubs.org |
| Novel Green Process | Focuses on cheap raw materials, simple operation, and non-toxic catalysts. google.com | Low cost, high yield, reduced pollution. google.com |
Targeted Drug Design based on SAR and Computational Insights
The chemical scaffold of this compound serves as a valuable starting point for the rational design of new therapeutic agents. scribd.comvdoc.pub Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the molecule affect its biological activity. scribd.comvdoc.pub For instance, research on 4-chlorocinnamic acid derivatives has shown that the nature of the alkyl group in the ester and substituents on the aromatic ring can significantly alter antifungal potency. nih.gov
Computational methods are increasingly being used to guide the design of more potent and selective drug candidates. These techniques allow researchers to predict how a molecule will interact with a biological target, such as an enzyme or receptor, before it is synthesized in the lab. This approach saves time and resources by focusing on compounds with the highest probability of success.
This compound itself has been identified as a building block in drug discovery and is used in the synthesis of other biologically active molecules. cymitquimica.com For example, it is a key intermediate in the synthesis of Baclofen, a muscle relaxant. scribd.comvdoc.pubresearchgate.netvdoc.pub The synthesis involves a Michael addition of nitromethane (B149229) to this compound, followed by reduction and hydrolysis. vdoc.pubresearchgate.net
The insights gained from SAR and computational studies can be used to design new derivatives of this compound with improved pharmacological profiles. This includes enhancing potency, increasing selectivity for the target, and optimizing pharmacokinetic properties.
Exploration of New Biological Activities and Therapeutic Applications
While this compound and its derivatives have shown promise in certain areas, there is ongoing research to uncover new biological activities and therapeutic applications. The core cinnamate structure is known to possess a wide range of biological properties, and the addition of a chlorine atom at the 4-position can modulate this activity.
Recent studies have investigated the acaricidal activity of ethyl cinnamate derivatives against mites like Psoroptes cuniculi. jst.go.jpjst.go.jp Interestingly, while some derivatives showed significant activity, the introduction of a chloro group at the para position was found to reduce the acaricidal effect compared to the unsubstituted ethyl cinnamate. jst.go.jpjst.go.jp
Conversely, halogenated derivatives have demonstrated enhanced larvicidal activity. this compound has also been noted for its antifungal properties. nih.gov Specifically, it has shown activity against Candida species, with its efficacy being slightly higher than its methyl counterpart. nih.gov The table below details some of the tested biological activities of this compound.
| Biological Activity | Organism/Target | Key Findings |
| Acaricidal | Psoroptes cuniculi | Reduced activity compared to unsubstituted ethyl cinnamate. jst.go.jpjst.go.jp |
| Larvicidal | Not specified | Enhanced activity compared to methyl cinnamate. |
| Antifungal | Candida species | Exhibited antifungal properties, slightly more active than mthis compound. nih.gov |
The compound has also been used as an intermediate in the synthesis of compounds tested for leukotriene biosynthesis inhibition, which is relevant for inflammatory conditions. google.comgoogleapis.com The diverse biological activities observed in related cinnamate compounds, such as anti-inflammatory and anticancer effects, suggest that this compound and its future derivatives warrant further investigation for a broader range of therapeutic uses.
Integration with High-Throughput Screening and Data Science in Chemical Discovery
The fields of high-throughput screening (HTS) and data science are revolutionizing the process of drug discovery and the identification of novel chemical entities. HTS allows for the rapid testing of thousands of compounds against a specific biological target. This technology can be applied to libraries of cinnamate derivatives, including variations of this compound, to quickly identify "hits" with desired biological activities.
Data science and cheminformatics play a crucial role in analyzing the vast datasets generated by HTS. By applying machine learning algorithms and statistical models, researchers can identify patterns and relationships between chemical structures and biological activities. This information can then be used to refine SAR models and guide the design of new, more effective compounds.
For example, reverse-phase HPLC is considered a high-throughput method for screening the hydrophobicity of compound libraries, which is a key parameter in drug design. scribd.comvdoc.pub The integration of these advanced technologies can accelerate the discovery of new applications for this compound and its analogs. By combining large-scale experimental screening with predictive computational models, the path from initial discovery to a potential therapeutic candidate can be significantly shortened. This data-driven approach is essential for navigating the complex landscape of chemical biology and unlocking the full potential of compounds like this compound.
Q & A
Advanced Research Question
Database Mining : Use SciFinder or Reaxys to search for CAS numbers, spectral data, and synthetic routes .
Patent Literature : Review granted patents for claims on substituted cinnamate esters.
X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and compare with Cambridge Structural Database entries .
What are the key considerations for scaling up this compound synthesis without compromising purity?
Advanced Research Question
Scale-up challenges include heat dissipation and byproduct accumulation. Strategies:
- Flow Chemistry : Improve mixing and temperature control in continuous reactors.
- In-line Purification : Integrate scavenger resins or membrane filtration to remove catalysts (e.g., residual Cu or I₂) .
- Process Analytical Technology (PAT) : Implement real-time monitoring via UV/Vis or NIR to adjust parameters dynamically .
How should researchers address safety and handling protocols for this compound?
Basic Research Question
- Material Safety Data Sheets (MSDS) : Follow guidelines for chlorinated compounds (e.g., use fume hoods, nitrile gloves).
- Waste Disposal : Neutralize acidic byproducts before disposal and avoid inhalation of crystalline powders .
- Stability Testing : Store samples in amber vials at –20°C to prevent photodegradation or hydrolysis .
What computational tools predict the physicochemical properties of this compound?
Advanced Research Question
- QSPR Models : Estimate logP, solubility, and melting points using software like COSMOtherm or ACD/Labs.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and reaction pathways .
- Molecular Dynamics (MD) : Simulate solvent interactions to guide crystallization strategies .
How can researchers incorporate this compound into multidisciplinary studies (e.g., medicinal chemistry or materials science)?
Advanced Research Question
- Structure-Activity Relationships (SAR) : Modify the 4-chloro substituent to study electronic effects on bioactivity.
- Polymer Synthesis : Use this compound as a UV-crosslinkable monomer in photoresist formulations.
- Collaborative Data Sharing : Deposit synthetic and analytical data in repositories like ChemRxiv or Zenodo for interdisciplinary validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
